Strontium bis(phenylmethanide)

Description

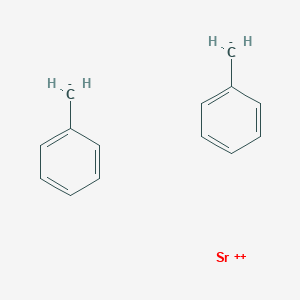

Strontium bis(phenylmethanide) (Sr(C₆H₅CH₂)₂) is an organostrontium compound characterized by its strontium center bonded to two phenylmethanide ligands. Organostrontium compounds are of interest in materials science and catalysis due to strontium's intermediate ionic radius and electronegativity, which balance reactivity and stability .

Properties

CAS No. |

35815-13-5 |

|---|---|

Molecular Formula |

C14H14Sr |

Molecular Weight |

269.88 g/mol |

IUPAC Name |

strontium;methanidylbenzene |

InChI |

InChI=1S/2C7H7.Sr/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |

InChI Key |

BQXCYULERPLLKI-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium bis(phenylmethanide) can be synthesized through the reaction of strontium metal with phenylmethanide ligands under an inert atmosphere to prevent oxidation. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: While specific industrial production methods for strontium bis(phenylmethanide) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Strontium bis(phenylmethanide) undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form strontium oxide and phenylmethanol.

Reduction: Can be reduced by strong reducing agents to form strontium metal and phenylmethane.

Substitution: Undergoes substitution reactions with halogens to form strontium halides and phenylmethane derivatives.

Common Reagents and Conditions:

Oxidation: Oxygen or air, typically at room temperature.

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Strontium oxide and phenylmethanol.

Reduction: Strontium metal and phenylmethane.

Substitution: Strontium halides and phenylmethane derivatives.

Scientific Research Applications

Strontium bis(phenylmethanide) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the development of new materials, including catalysts and electronic components.

Mechanism of Action

The mechanism by which strontium bis(phenylmethanide) exerts its effects involves the interaction of the strontium atom with various molecular targets. In biological systems, strontium can mimic calcium and interact with calcium-sensing receptors, influencing bone metabolism. In chemical reactions, the phenylmethanide ligands can stabilize reactive intermediates, facilitating various transformations.

Comparison with Similar Compounds

Ionic Radius and Electronegativity

Strontium (Sr²⁺) has a larger ionic radius (1.18 Å) compared to calcium (Ca²⁺, 1.00 Å) but smaller than barium (Ba²⁺, 1.35 Å). This size difference affects ligand coordination and lattice stability. Strontium’s lower electronegativity (0.95) relative to calcium (1.00) results in weaker polarizing power, influencing bond strength and solubility .

Solubility and Stability Trends

In fluoride salts, CaF₂ is less soluble than SrF₂ due to calcium’s higher electro-positivity and smaller ionic size, which enhance lattice energy . By analogy, calcium bis(phenylmethanide) may exhibit lower solubility in polar solvents compared to its strontium counterpart. Barium bis(phenylmethanide), with the largest ionic radius, likely has the lowest solubility due to increased lattice stability.

Reactivity and Functional Performance

Replacing calcium with strontium in glass ionomer cements increased fluoride ion release by 13–46%, attributed to SrF₂’s higher solubility compared to CaF₂ . Similarly, strontium bis(phenylmethanide) may release organic ligands more readily than calcium analogues, enhancing its utility in applications requiring controlled release.

Data Table: Comparative Properties of Alkaline Earth Metal Bis(phenylmethanide) Compounds

| Property | Strontium Bis(phenylmethanide) | Calcium Bis(phenylmethanide) | Barium Bis(phenylmethanide) |

|---|---|---|---|

| Ionic Radius (Å) | 1.18 (Sr²⁺) | 1.00 (Ca²⁺) | 1.35 (Ba²⁺) |

| Electronegativity | 0.95 | 1.00 | 0.89 |

| Inferred Solubility | Moderate-High | Low-Moderate | Low |

| Thermal Stability | Moderate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.